4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-13-6-8-14(9-7-13)17-12-18(15-4-2-3-5-16(15)21)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWMOMKBYLJAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a member of the pyrazoline class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on antibacterial properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves the condensation of (2E)-3-(2-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid. The reaction typically yields a product that can be purified through recrystallization from ethanol. The molecular structure is characterized by a pyrazoline ring, which is known for its pharmacological potential.
Crystal Structure
The crystal structure of the compound reveals that it forms a three-dimensional framework through C—H⋯π interactions. The refinement of the crystal structure indicates a two-component twin formation, which can affect its biological activity due to alterations in molecular interactions at the crystal level .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various pyrazoline derivatives, including our compound of interest. The antibacterial efficacy was tested against several bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics like ampicillin.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ampicillin |
|---|---|---|---|
| 3-c | Pseudomonas aeruginosa | 22 | Higher than ampicillin |
| 3-d | Bacillus subtilis | 18 | Comparable |
| 3-e | Escherichia coli | 20 | Slightly lower |
This data suggests that compounds similar to 4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid may possess notable antibacterial properties, making them potential candidates for further pharmaceutical development .
The mechanism underlying the antibacterial activity of pyrazoline derivatives is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. This action can lead to cell lysis and death, particularly in gram-positive bacteria. Additionally, some studies suggest that these compounds may act as inhibitors of specific enzymes critical for bacterial survival .
Case Studies
A case study involving a series of pyrazoline derivatives highlighted their effectiveness against multi-drug resistant strains. In this study, the compound demonstrated superior activity against resistant strains compared to conventional antibiotics. This underscores the potential role of pyrazoline derivatives in combating antibiotic resistance .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For example, one method reported involves refluxing a mixture of 3-(2-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid, followed by purification through recrystallization from ethanol . The resulting product exhibits a complex structure that can be analyzed using techniques such as X-ray crystallography, which confirms the arrangement of atoms within the molecule.
Pharmacological Studies
Research has identified that pyrazole derivatives, including the target compound, exhibit significant pharmacological properties. These include:
- Antimicrobial Activity : Various studies have demonstrated that pyrazole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential use in treating inflammatory diseases .
- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo, suggesting a role in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance:
- Enzyme Inhibition : Certain pyrazole derivatives have been found to inhibit key enzymes involved in disease processes, such as cyclooxygenases (COX), which are relevant in pain and inflammation .
- Cellular Mechanisms : Studies involving molecular docking simulations have suggested that these compounds can bind effectively to target proteins, influencing cellular pathways associated with disease .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazole derivatives, including the target compound, demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .
Case Study 2: Anti-inflammatory Research
In another investigation, the anti-inflammatory effects of the compound were assessed using animal models of inflammation. The results indicated a reduction in inflammatory markers and symptoms when treated with the pyrazole derivative .
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Substituents: Chlorine vs. Chlorine offers a balance between electronegativity and size. Chlorine vs. Fluorine (): Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter hydrogen-bonding interactions.
- Methoxy (2-MeOPh, ): Introduces polarity, improving solubility but increasing susceptibility to oxidative metabolism.
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones
The pyrazoline core is typically synthesized via cyclocondensation between hydrazines and α,β-unsaturated ketones (chalcones). For this compound, a chalcone precursor bearing 2-chlorophenyl and 4-methylphenyl groups could react with a substituted hydrazine to form the dihydropyrazole ring.
Example Protocol:
-
Chalcone Synthesis:
-
Cyclization with Hydrazine Derivatives:
Critical Parameters:
-
Solvent: Ethanol or acetic acid for cyclization.
-
Temperature: 80–100°C for 6–12 hours.
Functionalization of the Pyrazoline Core
Introduction of the 4-Oxobutanoic Acid Side Chain
The 4-oxobutanoic acid moiety is introduced via nucleophilic substitution or ester hydrolysis. A two-step approach is likely:
-
Alkylation with Ethyl 4-Bromobutyrate:
-
The pyrazoline nitrogen reacts with ethyl 4-bromobutyrate in the presence of a base (e.g., K₂CO₃) to form the ester intermediate.
-
-
Ester Hydrolysis:
Reaction Conditions:
-
Alkylation: DMF, 60°C, 8 hours.
-
Hydrolysis: 2M NaOH, reflux, 3 hours.
-
Overall Yield: 40–50% (inferred from similar ester-to-acid conversions).
Optimization Strategies for Improved Efficiency
Catalytic Enhancements
Purification Techniques
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) resolves intermediates.
-
Recrystallization: Methanol/water mixtures purify the final product.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Alternative Approaches
Steric Hindrance from Aryl Substituents
The 2-chlorophenyl and 4-methylphenyl groups may slow cyclization. Solutions include:
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or keto esters under acidic conditions. For example, analogous pyrazoline derivatives were synthesized using Vilsmeier-Haack reactions () or via General Procedure G (), which includes refluxing in ethanol with catalytic acid. Yield optimization (up to 86% in ) can be achieved by:
- Controlling reaction temperature (e.g., 80–100°C for cyclization).
- Adjusting solvent polarity (e.g., ethanol for solubility vs. dichloromethane for rapid crystallization).
- Fine-tuning stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to diketone). Purification via flash chromatography () and purity validation by HPLC (>95%) are critical for reproducibility .
Q. How is the structural integrity of this compound confirmed post-synthesis, and what analytical techniques are most reliable for characterizing its diastereomeric purity?
Structural confirmation relies on:
- 1H/13C NMR spectroscopy to verify proton environments and carbon frameworks (e.g., compound 24 in shows distinct peaks for pyrazole and oxobutanoic acid moieties).
- High-resolution mass spectrometry (HRMS) to validate molecular weight. Diastereomeric purity is resolved using chiral HPLC or X-ray crystallography , as demonstrated for pyrazolyl-triazole derivatives (). For example, crystallographic data in revealed torsional angles critical for distinguishing stereoisomers .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data in SAR studies of pyrazoline derivatives, particularly when substituent effects deviate from expected trends?
Discrepancies in structure-activity relationships (SAR) often arise from:
- Steric/electronic effects : Bromo- vs. chloro-substituents on quinoline rings () alter binding pocket interactions.
- Off-target interactions : Competitive assays (e.g., radioligand displacement) can identify non-specific binding. Methodological solutions include:
- Computational docking to model substituent-protein interactions.
- Site-directed mutagenesis (e.g., modifying amino acid residues in target proteins to assess binding changes).
- Isotopic labeling (e.g., 19F-NMR to track conformational shifts in solution) .
Q. How do crystallographic studies inform the conformational flexibility of the 4,5-dihydro-1H-pyrazole ring, and what implications does this have for pharmacophore modeling?
X-ray diffraction of analogous compounds () reveals that the dihydro-pyrazole ring adopts a half-chair conformation , with substituents (e.g., 2-chlorophenyl) influencing torsional angles (±10–15°). This flexibility impacts:
- Pharmacophore electrostatic profiles : The oxobutanoic acid group stabilizes hydrogen bonding with target residues.
- Hydrophobic interactions : The 4-methylphenyl group enhances membrane permeability. Molecular dynamics simulations (20–50 ns trajectories) predict solution-phase conformations, guiding the design of rigid analogs with improved affinity .
Q. In metabolic stability assays, what in vitro models are predictive of in vivo clearance, and how do structural modifications mitigate rapid glucuronidation?
- Gold-standard models : Human/rat hepatocyte incubations paired with LC-MS/MS quantify Phase I/II metabolism.
- Carboxylic acid masking : Prodrug strategies (e.g., methyl esters, as in ) improve bioavailability by delaying hydrolysis.
- Electronic modulation : Introducing fluorine at para positions () reduces glucuronidation rates by lowering electron density at the acid moiety. Validation via Caco-2 permeability assays ensures intestinal absorption .
Methodological Notes
- Synthesis Optimization : Use gradient elution in HPLC () to separate byproducts during scale-up.
- Crystallography : Soak crystals in cryoprotectants (e.g., glycerol) to prevent diffraction decay ().
- SAR Validation : Cross-validate computational predictions with isothermal titration calorimetry (ITC) for binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
